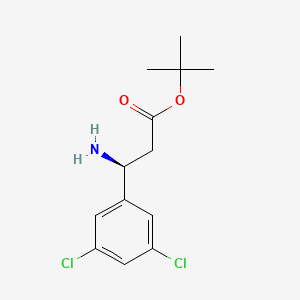
Tert-butyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate is an organic compound that belongs to the class of amino acid derivatives It features a tert-butyl ester group, an amino group, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dichlorobenzaldehyde and tert-butyl acrylate.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 3,5-dichlorobenzaldehyde and tert-butyl acrylate in the presence of a base such as sodium hydride.
Reduction: The intermediate is then subjected to reduction using a reducing agent like lithium aluminum hydride to yield the corresponding alcohol.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors for improved efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Tert-butyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme-substrate interactions and receptor binding assays.
Industrial Applications: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate involves its interaction with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the dichlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3S)-3-amino-3-phenylpropanoate: Lacks the dichloro substitution on the phenyl ring.
Tert-butyl (3S)-3-amino-3-(4-chlorophenyl)propanoate: Contains a single chlorine substitution on the phenyl ring.
Uniqueness
Tert-butyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C13H17Cl2NO2 |
|---|---|
Molecular Weight |
290.18 g/mol |
IUPAC Name |
tert-butyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate |
InChI |
InChI=1S/C13H17Cl2NO2/c1-13(2,3)18-12(17)7-11(16)8-4-9(14)6-10(15)5-8/h4-6,11H,7,16H2,1-3H3/t11-/m0/s1 |
InChI Key |
PRHYOWCKSNTRTN-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C1=CC(=CC(=C1)Cl)Cl)N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C1=CC(=CC(=C1)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


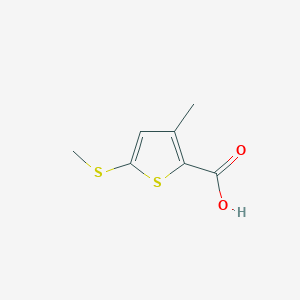

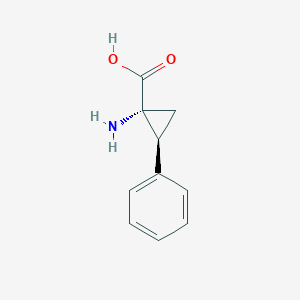
![1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione](/img/structure/B13510072.png)


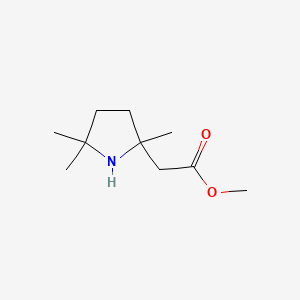
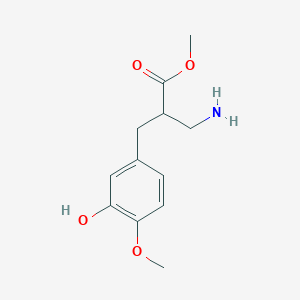
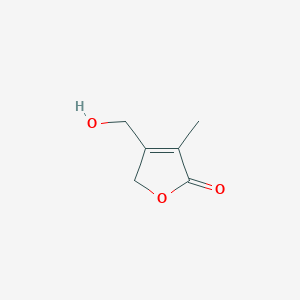
![2-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13510121.png)
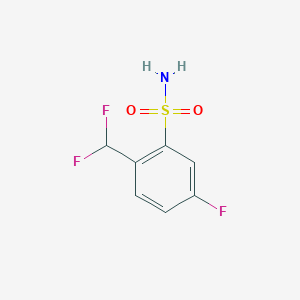
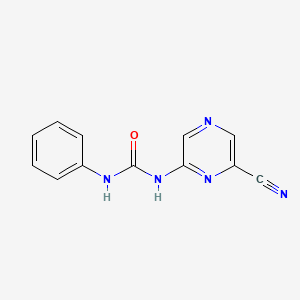
![(2S)-2-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid](/img/structure/B13510156.png)
![9-bromo-7-methyl-1H,3H,4H,6H,7H,8H-pyrimido[4,3-c][1,4]oxazine-6,8-dione](/img/structure/B13510162.png)
